2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted with a 6-ethyl group and a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group. The benzothiazole scaffold is known for its pharmacological versatility, including kinase inhibition and receptor modulation. The ethyl group at position 6 likely enhances lipophilicity, while the piperazine-benzodioxine carbonyl moiety may contribute to target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-15-3-5-17-20(13-15)29-22(23-17)25-9-7-24(8-10-25)21(26)16-4-6-18-19(14-16)28-12-11-27-18/h3-6,13-14H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGTNSEJDFKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine moiety can be introduced through nucleophilic substitution reactions, and the benzothiazole ring can be formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an α-adrenergic blocker, influencing neurotransmitter release and receptor activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycles and Substituent Analysis
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations
- Benzothiazoles are more rigid than pyrrolidones, which may enhance binding specificity . Quinoline derivatives () often exhibit strong kinase inhibition due to planar aromatic systems, while benzodioxine-linked piperazines (target, ) are associated with receptor antagonism .
Substituent Effects :
- The 6-ethyl group on the benzothiazole (target) likely increases lipophilicity, improving membrane permeability compared to polar groups like methoxy or hydroxy in other analogs (e.g., ).
- The benzodioxine-6-carbonyl-piperazine moiety (target) is structurally analogous to Lecozotan (), but the benzodioxine substitution at position 6 (vs. 5 in Lecozotan) may alter spatial orientation, impacting receptor binding .
Biological Targets :
Pharmacokinetic Considerations
- The ethyl group in the target compound may confer better metabolic stability compared to morpholine or diethylamino groups in ZINC000020328954 (), which could increase susceptibility to oxidation .
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole is a synthetic derivative that incorporates both benzodioxine and benzothiazole moieties. These structural features are associated with various biological activities, including antitumor, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Benzodioxine : Known for its potential in lipid peroxidation inhibition.
- Benzothiazole : Recognized for its antitumor and antimicrobial activities.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antitumor properties. For instance, a series of benzothiazole derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The compound has been shown to exhibit activity comparable to established antitumor agents.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 8.78 ± 3.62 |
| Compound B | NCI-H358 (Lung) | 6.68 ± 15 |
| Target Compound | A549 (Lung) | TBD |
| Target Compound | NCI-H358 (Lung) | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Profile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μM |
| Escherichia coli | 25 μM |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with tumor growth and microbial resistance. For example, benzothiazole derivatives have been noted for their ability to interfere with DNA replication and repair mechanisms in cancer cells.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on a new series of benzothiazole derivatives indicated that compounds similar to the target compound significantly inhibited tumor growth in xenograft models. The results suggested that these compounds could be developed into new therapeutic agents for cancer treatment.
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of benzothiazole derivatives showed that they effectively reduced bacterial load in infected animal models, indicating their potential as effective antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise coupling : Use a piperazine intermediate to attach the benzodioxine-carbonyl moiety via nucleophilic acyl substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity by employing controlled microwave irradiation for key steps like cyclization or amide bond formation .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Analytical techniques :
- NMR spectroscopy : Assign peaks using , , and 2D experiments (HSQC, HMBC) to confirm regiochemistry and substituent orientation .
- Mass spectrometry : Employ high-resolution LC-MS (ESI or MALDI-TOF) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination and refinement to resolve ambiguities in stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening strategies :
- Enzyme inhibition assays : Target receptors like G-protein-coupled receptors (GPCRs) or kinases, given the piperazine and benzothiazole moieties’ known interactions .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess baseline toxicity .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to therapeutic targets?
- In silico workflow :
- Molecular docking : Use AutoDock 4.2 or Schrödinger Suite to model interactions with targets like DNA gyrase (PDB ID: 2XCR) or topoisomerases .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett constants) with activity .
Q. What strategies resolve contradictions in solubility and bioavailability data across studies?
- Analytical reconciliation :
- Solvent screening : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) under standardized conditions .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to quantify intestinal absorption potential .
- Theoretical frameworks : Apply the Biopharmaceutics Classification System (BCS) to contextualize discrepancies .
Q. How can crystallographic data inform the design of analogs with improved stability?
- Crystal engineering :
- Analyze hydrogen-bonding networks and π-π stacking in the parent compound’s crystal lattice using Mercury software .
- Modify substituents (e.g., ethyl to trifluoromethyl) to enhance packing efficiency and reduce hygroscopicity .
Critical Analysis of Contradictions
- Synthetic yields : Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from variations in solvent purity or catalyst loading. Standardize reagent grades and monitor reaction progress via TLC .
- Biological activity : Inconsistent IC₅₀ values across cell lines may reflect differences in membrane permeability. Normalize assays using internal controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
